molecular formula C13H8Br3NO4 B14367898 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one CAS No. 90251-75-5

2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one

Cat. No.: B14367898
CAS No.: 90251-75-5
M. Wt: 481.92 g/mol
InChI Key: YIGCRRBXVLDACZ-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one with bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The furan ring can be oxidized under certain conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the nitro group.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the furan ring.

Major Products Formed

    Substitution: Products with different halogen atoms or other substituents replacing the bromine atoms.

    Reduction: Formation of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-aminofuran-2-yl)propan-1-one.

    Oxidation: Formation of oxidized derivatives of the furan ring.

Scientific Research Applications

2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe to study biological pathways and interactions involving brominated and nitrofuran compounds.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitro group can participate in various binding interactions, affecting the activity of the target molecules. The compound may also generate reactive intermediates that can modify biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-3-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
  • 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrothiophen-2-yl)propan-1-one
  • 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrobenzofuran-2-yl)propan-1-one

Uniqueness

2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is unique due to the combination of bromine atoms, a nitrofuran moiety, and a phenyl ring

Properties

CAS No.

90251-75-5

Molecular Formula

C13H8Br3NO4

Molecular Weight

481.92 g/mol

IUPAC Name

2,3-dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one

InChI

InChI=1S/C13H8Br3NO4/c14-8-3-1-7(2-4-8)11(15)12(16)13(18)9-5-6-10(21-9)17(19)20/h1-6,11-12H

InChI Key

YIGCRRBXVLDACZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)Br

Origin of Product

United States

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